N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
Description
N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a structurally complex sulfonamide derivative characterized by multiple methyl substituents and a sulfonamide-linked aromatic system. The molecule’s design incorporates steric hindrance (via 2,6-dimethylphenyl and methyl groups) and sulfonamide functionalities, which are common in enzyme inhibitors and bioactive agents .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S2/c1-17-11-13-22(14-12-17)32(28,29)26(6)23-16-24(21(5)15-20(23)4)33(30,31)27(7)25-18(2)9-8-10-19(25)3/h8-16H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJOVNOBXAUARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)C3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114991 | |
| Record name | N-(2,6-Dimethylphenyl)-N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900137-01-1 | |
| Record name | N-(2,6-Dimethylphenyl)-N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900137-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,6-Dimethylphenyl)-N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action:
Compound X primarily targets carbonic anhydrase IX (CA IX) , an enzyme that plays a crucial role in maintaining acid-base balance and pH regulation within cells. CA IX is overexpressed in various solid tumors, particularly in hypoxic regions, making it an attractive target for cancer therapy.
Biological Activity
N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure that includes multiple functional groups. The presence of sulfonamide moieties suggests potential interactions with biological targets, particularly in enzymatic pathways.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O4S2 |
| Molecular Weight | 474.66 g/mol |
| CAS Number | 539811-39-7 |
| SMILES | CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3C)C)CSC4=CC=CC=C4 |
The biological activity of N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide can be attributed to its ability to interact with specific biological targets. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains, likely due to its sulfonamide structure which is known to interfere with folic acid synthesis in bacteria.
- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and modulating mitochondrial functions.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound. For instance:
- Antibacterial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Efficacy : In a recent study on human breast cancer cell lines (MCF-7), the compound showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis induction.
Case Studies
- In Vitro Study on Bacterial Resistance : A study published in 2023 highlighted the effectiveness of this compound against multi-drug-resistant bacterial strains. The researchers found that it restored sensitivity to conventional antibiotics when used in combination therapy.
- Cancer Cell Line Study : A 2024 study assessed the effects of the compound on various cancer cell lines, including prostate and lung cancer cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis through modulation of the PI3K/Akt signaling pathway.
- Inflammation Model : In an animal model of induced inflammation, treatment with this compound resulted in reduced levels of inflammatory markers (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- Sulfonamide vs. Acyl Groups : Unlike metalaxyl derivatives (methoxyacetyl/furanylcarbonyl), the target compound’s sulfonamide group may confer distinct electronic properties, altering solubility and bioavailability .
- Biological Activity : Uracil-based herbicides (e.g., N-{2-chloro-5-[...]phenyl}amides) exhibit broad-spectrum herbicidal activity at 75 g/ha, whereas the target compound’s dual sulfonamide structure may target different pathways, such as carbonic anhydrase or proteases .
Physicochemical Properties
Research Findings and Hypotheses
- Agrochemical Potential: Structural parallels to uracil herbicides () imply possible herbicidal activity, though sulfonamides are more commonly associated with fungicidal or pharmaceutical applications .
- Pharmaceutical Relevance : The sulfonamide group is prevalent in drugs targeting enzymes (e.g., COX-2 inhibitors). The compound’s complexity may warrant exploration in oncology or antimicrobial contexts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to minimize impurities?
- Methodological Answer : The synthesis of this compound involves multi-step sulfonylation and substitution reactions. A typical route includes:
Sulfonamide coupling : Reacting a benzenesulfonyl chloride derivative with a substituted aniline under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions .
N-Methylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 6–12 hours .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.
- Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature control to suppress byproducts like over-alkylated species .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects. For example, methyl groups on aromatic rings (2,6-dimethylphenyl) resonate at δ 2.2–2.5 ppm, while sulfonamide protons appear as broad singlets (δ 7.5–8.0 ppm) .
- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve ambiguities in stereochemistry or bond lengths. For example, the torsion angles of the sulfonamide group should align with known sulfonamide structures (e.g., C–S–N–C ≈ 75–85°) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~550–600 Da) and detect fragmentation patterns .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered methyl groups) be resolved during structural refinement?
- Methodological Answer :
- Disorder Modeling : In SHELXL, split disordered atoms into two positions (PART 1/2) and refine occupancy factors. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometries .
- Twinned Data : For twinned crystals (common in sulfonamides), use the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections. Validate with R-factor metrics (e.g., Rint < 0.05 indicates reliable data) .
- Validation Tools : Cross-check with PLATON or Mercury to ensure no clashes in van der Waals radii and hydrogen-bonding networks .
Q. What strategies can address discrepancies between computational predictions (e.g., DFT) and experimental solubility/stability data?
- Methodological Answer :
- Solubility Analysis : Compare Hansen solubility parameters (δD, δP, δH) from DFT calculations with experimental results in solvents like DMSO, THF, or chloroform. Adjust for entropy effects (e.g., DSC to measure melting points) .
- Degradation Pathways : Use LC-MS to identify hydrolysis or oxidation byproducts. For example, sulfonamide cleavage under acidic conditions may produce benzenesulfonic acid derivatives .
- Iterative Refinement : Recalibrate computational models using experimental data (e.g., revise partial charges in force fields) .
Q. How can researchers design assays to evaluate the bioactivity of this compound against specific enzyme targets (e.g., carbonic anhydrase)?
- Methodological Answer :
- Enzyme Inhibition Assays :
Fluorescent Probes : Use dansylamide competition assays to measure IC50 values. Monitor fluorescence quenching (λex = 280 nm, λem = 460 nm) .
Crystallographic Studies : Co-crystallize the compound with the enzyme (e.g., PDB ID 3LX4) to map binding interactions (e.g., sulfonamide-Zn²+ coordination) .
- Control Experiments : Compare inhibition kinetics with acetazolamide (a known carbonic anhydrase inhibitor) to validate specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
